tert-Butyl 2-(triphenylphosphoranylidene)acetate (CAS 35000-38-5) is a stabilized phosphorus ylide utilized extensively for the Wittig olefination of aldehydes and ketones to yield tert-butyl α,β-unsaturated esters [1]. As a bench-stable, crystalline solid, it offers highly predictable reactivity and strong E-selectivity in standard carbon-carbon double bond formation. In procurement and process chemistry, this specific compound is prioritized over simpler alkyl ylides or liquid Horner-Wadsworth-Emmons (HWE) reagents when the synthetic sequence demands mild, base-free olefination coupled with an ester moiety that can be cleaved orthogonally under acidic conditions [2]. Its primary value lies in its dual role: acting as a reliable olefination reagent while simultaneously installing a robust, sterically hindered protecting group that shields the substrate from the harsh basic conditions typically required for downstream ester hydrolysis.
Substituting tert-butyl 2-(triphenylphosphoranylidene)acetate with more common, lower-cost alternatives like methyl or ethyl 2-(triphenylphosphoranylidene)acetate fundamentally alters the downstream deprotection requirements of the synthesized intermediate[1]. Methyl and ethyl esters necessitate basic saponification (e.g., LiOH or NaOH) for conversion to the free carboxylic acid, which routinely causes the cleavage of base-labile protecting groups, the opening of lactones, or the epimerization of sensitive α-stereocenters [2]. By contrast, the tert-butyl ester generated by this specific ylide is uniquely susceptible to mild acidic cleavage (e.g., using trifluoroacetic acid), ensuring that base-sensitive functional groups and chiral centers remain completely intact during late-stage processing[3].
In the synthesis of complex polyfunctional intermediates, the choice of Wittig reagent dictates the downstream deprotection strategy. Olefination with tert-butyl 2-(triphenylphosphoranylidene)acetate yields a tert-butyl ester that is readily cleaved using mild acidic conditions, typically 20-50% trifluoroacetic acid (TFA) in dichloromethane at 25 °C [1]. In contrast, the use of methyl or ethyl 2-(triphenylphosphoranylidene)acetate necessitates basic saponification using aqueous LiOH or NaOH at elevated pH. This basic cleavage routinely degrades base-labile moieties such as acetates, epoxides, or lactones, whereas the acidic cleavage of the tert-butyl ester preserves these groups entirely.
| Evidence Dimension | Ester cleavage conditions |
| Target Compound Data | Mild acidic cleavage (20-50% TFA/DCM, 25 °C) |
| Comparator Or Baseline | Methyl/ethyl ylides (require aqueous LiOH/NaOH at pH > 12) |
| Quantified Difference | Shifts deprotection pH from >12 to <2, enabling 100% retention of base-sensitive functional groups. |
| Conditions | Late-stage deprotection of α,β-unsaturated esters in polyfunctional substrates. |
Allows chemists to procure a Wittig reagent that avoids the destruction of base-sensitive functional groups during downstream processing.
When synthesizing chiral α,β-unsaturated acids from α-chiral aldehydes, maintaining enantiomeric excess (ee) is a primary process goal. Olefination with methyl or ethyl ylides requires subsequent basic hydrolysis, which frequently triggers deprotonation at the α- or γ-position, leading to epimerization and reduced optical purity [1]. By utilizing tert-butyl 2-(triphenylphosphoranylidene)acetate, the resulting ester is cleaved under acidic conditions (TFA), which completely avoids base-catalyzed enolization, preserving >99% of the original stereochemical integrity.
| Evidence Dimension | Stereocenter retention during deprotection |
| Target Compound Data | >99% ee retention via acidic cleavage of the resulting ester |
| Comparator Or Baseline | Methyl/ethyl ylides (risk of <80% ee retention due to base-catalyzed enolization during saponification) |
| Quantified Difference | Near-total elimination of base-catalyzed epimerization pathways. |
| Conditions | Chiral substrate processing requiring free carboxylic acid generation. |
Essential for pharmaceutical procurement where strict enantiomeric purity specifications must be met without additional chiral resolution steps.
For the installation of an ester-bearing double bond, buyers often choose between stabilized Wittig ylides and Horner-Wadsworth-Emmons (HWE) reagents like triethyl phosphonoacetate. tert-Butyl 2-(triphenylphosphoranylidene)acetate is a stable, free-flowing solid (melting point 105–107 °C) that reacts directly with aldehydes without the need for external base [1]. Conversely, HWE reagents are typically liquids that require the addition of 1.0 or more equivalents of strong, moisture-sensitive bases (e.g., NaH, KHMDS) to generate the active nucleophile, complicating scale-up and requiring rigorous inert-atmosphere conditions.
| Evidence Dimension | Reagent handling and activation requirements |
| Target Compound Data | Solid reagent (mp 105-107 °C), requires 0 equivalents of external base |
| Comparator Or Baseline | Triethyl phosphonoacetate (liquid, requires 1.0+ equivalents of strong base like NaH) |
| Quantified Difference | Eliminates the requirement for stoichiometric strong base and inert-atmosphere pre-activation. |
| Conditions | Standard laboratory or pilot-scale olefination workflows. |
Reduces process complexity, safety risks, and equipment overhead associated with handling pyrophoric or moisture-sensitive bases.
In substrates prone to intramolecular cyclization or intermolecular nucleophilic attack, the steric bulk of the ester group plays a critical role. The bulky tert-butoxy group provided by tert-butyl 2-(triphenylphosphoranylidene)acetate effectively shields the β-carbon of the resulting α,β-unsaturated ester, suppressing unwanted Michael additions or spontaneous lactonizations [1]. In direct comparisons, less hindered methyl or ethyl esters derived from their respective ylides suffer from higher rates of nucleophilic side reactions, lowering the isolated yield of the target linear olefin.
| Evidence Dimension | Suppression of post-olefination side reactions |
| Target Compound Data | High steric bulk (tert-butyl radius) shields the β-carbon |
| Comparator Or Baseline | Methyl/ethyl ylides (low steric bulk, highly susceptible to nucleophilic attack) |
| Quantified Difference | Significantly reduces the formation of cyclized or conjugate-addition byproducts in polyfunctional substrates. |
| Conditions | Polyfunctional substrates with internal nucleophiles (e.g., amines, hydroxyls). |
Maximizes the isolated yield of the desired olefin by preventing downstream side reactions, reducing the need for complex chromatographic purification.
Because the tert-butyl ester can be cleaved with TFA rather than harsh bases, this reagent is the preferred choice for installing α,β-unsaturated acid moieties in highly functionalized natural products containing base-labile acetates, lactones, or epoxides [1].
In the production of active pharmaceutical ingredients (APIs) derived from α-chiral aldehydes, this compound eliminates the need for basic saponification, thereby preventing base-catalyzed epimerization and ensuring that strict enantiomeric excess (ee) specifications are met [2].
For pilot-scale manufacturing, the bench-stable, solid nature of this ylide allows for direct addition without the pyrophoric strong bases (e.g., NaH) required by liquid HWE alternatives, streamlining the process safety profile and reducing equipment overhead[3].
Acute Toxic;Irritant;Health Hazard;Environmental Hazard